molecular formula C15H15NO3S B2853906 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid CAS No. 863763-67-1

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid

Cat. No.: B2853906
CAS No.: 863763-67-1
M. Wt: 289.35
InChI Key: RQGNZHXSTGABNZ-UHFFFAOYSA-N
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Description

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a morpholine group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the morpholine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

5-(Morpholin-4-yl)-4-phenylthiophene-2-carboxylic acid is unique due to its specific combination of a morpholine group and a phenyl group on the thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-morpholin-4-yl-4-phenylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-15(18)13-10-12(11-4-2-1-3-5-11)14(20-13)16-6-8-19-9-7-16/h1-5,10H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGNZHXSTGABNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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